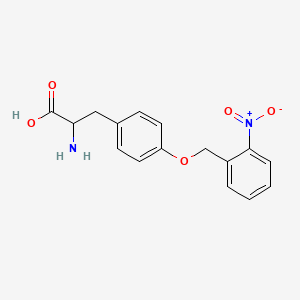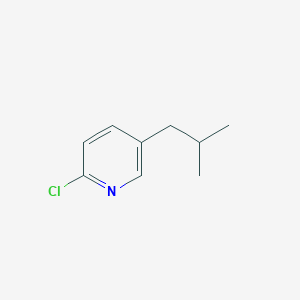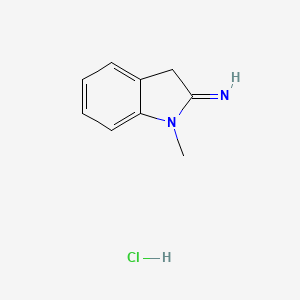![molecular formula C18H39F3N4O10S6 B13667208 N-(2-aminoethyl)-2-[4-[[4-[2-(2-aminoethylsulfamoyl)ethylsulfanyl]-2,3-dihydroxybutyl]disulfanyl]-2,3-dihydroxybutyl]sulfanylethanesulfonamide;2,2,2-trifluoroacetic acid](/img/structure/B13667208.png)
N-(2-aminoethyl)-2-[4-[[4-[2-(2-aminoethylsulfamoyl)ethylsulfanyl]-2,3-dihydroxybutyl]disulfanyl]-2,3-dihydroxybutyl]sulfanylethanesulfonamide;2,2,2-trifluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-aminoethyl)-2-[4-[[4-[2-(2-aminoethylsulfamoyl)ethylsulfanyl]-2,3-dihydroxybutyl]disulfanyl]-2,3-dihydroxybutyl]sulfanylethanesulfonamide;2,2,2-trifluoroacetic acid” is a complex organic compound that features multiple functional groups, including amino, sulfonamide, and disulfide groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-aminoethyl)-2-[4-[[4-[2-(2-aminoethylsulfamoyl)ethylsulfanyl]-2,3-dihydroxybutyl]disulfanyl]-2,3-dihydroxybutyl]sulfanylethanesulfonamide;2,2,2-trifluoroacetic acid” involves multiple steps, typically starting with the preparation of the core structure followed by the introduction of various functional groups. Common synthetic routes may include:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Introduction of amino and sulfonamide groups via nucleophilic substitution reactions.
Step 3: Formation of disulfide bonds through oxidation reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Use of catalysts: to enhance reaction rates.
Control of temperature and pressure: to ensure optimal reaction conditions.
Purification techniques: such as chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: Conversion of sulfanyl groups to disulfides.
Reduction: Reduction of disulfide bonds to thiol groups.
Substitution: Nucleophilic substitution reactions involving amino and sulfonamide groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, iodine.
Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Nucleophiles: Amines, thiols.
Major Products
Oxidation products: Disulfides.
Reduction products: Thiols.
Substitution products: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of complex molecules: The compound can be used as a building block for the synthesis of more complex molecules.
Catalysis: Potential use as a catalyst in organic reactions.
Biology
Bioconjugation: Use in the modification of biomolecules for research purposes.
Drug development:
Medicine
Therapeutic agents: Investigation of its potential as a drug candidate for various diseases.
Diagnostic tools: Use in the development of diagnostic assays.
Industry
Materials science:
Biotechnology: Use in the production of biotechnological products.
Wirkmechanismus
The mechanism of action of “N-(2-aminoethyl)-2-[4-[[4-[2-(2-aminoethylsulfamoyl)ethylsulfanyl]-2,3-dihydroxybutyl]disulfanyl]-2,3-dihydroxybutyl]sulfanylethanesulfonamide;2,2,2-trifluoroacetic acid” involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through:
Binding to active sites: of enzymes, inhibiting or activating their function.
Modulation of signaling pathways: by interacting with receptors on cell surfaces.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **N-(2-aminoethyl)-2-[4-[[4-[2-(2-aminoethylsulfamoyl)ethylsulfanyl]-2,3-dihydroxybutyl]disulfanyl]-2,3-dihydroxybutyl]sulfanylethanesulfonamide.
- **N-(2-aminoethyl)-2-[4-[[4-[2-(2-aminoethylsulfamoyl)ethylsulfanyl]-2,3-dihydroxybutyl]disulfanyl]-2,3-dihydroxybutyl]sulfanylethanesulfonamide; trifluoroacetic acid.
Uniqueness
The uniqueness of “N-(2-aminoethyl)-2-[4-[[4-[2-(2-aminoethylsulfamoyl)ethylsulfanyl]-2,3-dihydroxybutyl]disulfanyl]-2,3-dihydroxybutyl]sulfanylethanesulfonamide;2,2,2-trifluoroacetic acid” lies in its specific combination of functional groups and its potential applications across various fields. Its ability to undergo multiple types of chemical reactions and its potential as a building block for more complex molecules make it a valuable compound for scientific research and industrial applications.
Eigenschaften
Molekularformel |
C18H39F3N4O10S6 |
|---|---|
Molekulargewicht |
720.9 g/mol |
IUPAC-Name |
N-(2-aminoethyl)-2-[4-[[4-[2-(2-aminoethylsulfamoyl)ethylsulfanyl]-2,3-dihydroxybutyl]disulfanyl]-2,3-dihydroxybutyl]sulfanylethanesulfonamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C16H38N4O8S6.C2HF3O2/c17-1-3-19-33(25,26)7-5-29-9-13(21)15(23)11-31-32-12-16(24)14(22)10-30-6-8-34(27,28)20-4-2-18;3-2(4,5)1(6)7/h13-16,19-24H,1-12,17-18H2;(H,6,7) |
InChI-Schlüssel |
XMSDUUWVRRQTDU-UHFFFAOYSA-N |
Kanonische SMILES |
C(CNS(=O)(=O)CCSCC(C(CSSCC(C(CSCCS(=O)(=O)NCCN)O)O)O)O)N.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(1,3-Dioxolan-2-yl)-4-[(6-methyl-2-pyridyl)oxy]phenylboronic Acid Pinacol Ester](/img/structure/B13667133.png)

![(9H-Fluoren-9-yl)methyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13667151.png)


![2-(3-Iodophenyl)imidazo[1,2-a]pyridine](/img/structure/B13667163.png)
![3-Bromo-4-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13667170.png)





